{6-Oxaspiro[3.4]octan-7-yl}methanol
Description
Significance of Spiro Compounds in Contemporary Organic Chemistry
Spiro compounds are a fascinating class of molecules characterized by a single atom, known as the spiroatom, which is the sole connection point for two rings. This unique structural feature imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. tandfonline.com The significance of spiro compounds in contemporary organic chemistry is multifaceted, with profound implications for medicinal chemistry and materials science. bohrium.come-bookshelf.de
The constrained conformation of spirocycles makes them valuable scaffolds in drug discovery. nih.gov By presenting functional groups in well-defined spatial orientations, they can facilitate highly specific interactions with biological targets such as proteins and enzymes. tandfonline.combohrium.com This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov Indeed, numerous natural products possess spirocyclic cores, and many approved drugs incorporate this structural motif. tandfonline.combohrium.com
In the realm of materials science, the defined three-dimensional nature of spiro compounds is leveraged to create materials with specific optical and electronic properties. e-bookshelf.de Their rigid framework can be functionalized to influence molecular packing and intermolecular interactions, which are critical for designing advanced materials.
Overview of Oxaspirocyclic Systems
Oxaspirocycles are a subclass of spiro compounds where one or more carbon atoms in the ring system are replaced by an oxygen atom. The introduction of a heteroatom, in this case, oxygen, can significantly alter the physicochemical properties of the parent spirocycle. nih.gov
A key advantage of incorporating an oxygen atom is the potential for increased water solubility and reduced lipophilicity. nih.govresearchgate.net These are crucial parameters in drug design, as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Research has demonstrated that the inclusion of an oxygen atom in a spirocyclic framework can improve aqueous solubility by a significant margin. nih.govrsc.org
The synthesis of oxaspirocycles has been an area of active research, with methods like alkene iodocyclization being developed as a general and practical approach to access a wide array of these compounds. nih.govresearchgate.net This has opened the door to exploring a previously underrepresented area of chemical space, providing chemists with novel building blocks for various applications. researchgate.netacs.org
Specific Focus on the 6-Oxaspiro[3.4]octane Core Structure
The compound {6-Oxaspiro[3.4]octan-7-yl}methanol is built upon a specific and noteworthy scaffold: the 6-oxaspiro[3.4]octane core. This structure is a valuable framework that has been identified in natural products and serves as a key intermediate in the synthesis of complex molecules. lookchem.com
Structural Classification within Spiro[3.4]octanes
The nomenclature "spiro[3.4]octane" itself provides a clear classification of the core structure. According to IUPAC nomenclature for spiro compounds, the numbers within the brackets denote the number of carbon atoms in each ring linked to the central spiroatom, starting with the smaller ring.
[3.4] : This indicates that one ring has three carbon atoms (plus the spiroatom, making a four-membered ring) and the other has four carbon atoms (plus the spiroatom, making a five-membered ring).
octane : This signifies a total of eight carbon atoms in the bicyclic system.
6-Oxa : This prefix indicates that the carbon atom at the 6th position of the spiro[3.4]octane skeleton has been replaced by an oxygen atom. The numbering of the spiro system starts in the smaller ring, adjacent to the spiroatom, and proceeds around that ring before moving to the larger ring.
Therefore, the 6-oxaspiro[3.4]octane core consists of a cyclobutane (B1203170) ring and a tetrahydrofuran (B95107) ring sharing a single carbon atom.
| Structural Feature | Description |
| Core Name | spiro[3.4]octane |
| Ring 1 | Cyclobutane (4-membered ring) |
| Ring 2 | Cyclopentane (B165970) (5-membered ring) |
| Spiro Atom | A single quaternary carbon atom common to both rings |
| Heteroatom | An oxygen atom at position 6, creating a tetrahydrofuran ring |
| Resulting Core | 6-Oxaspiro[3.4]octane |
Importance of the 7-Hydroxymethyl Substituent
The functional identity of the molecule is completed by the hydroxymethyl group (-CH2OH) attached to the 7th position of the 6-oxaspiro[3.4]octane core. The hydroxymethyl group is a primary alcohol, which is a highly versatile functional group in organic synthesis. Its presence significantly enhances the synthetic utility of the molecule.
The importance of the 7-hydroxymethyl substituent lies in its reactivity:
Oxidation : The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a gateway to a variety of other functional groups and molecular extensions.
Nucleophilicity : The oxygen atom of the hydroxyl group can act as a nucleophile, allowing for reactions such as etherification and esterification.
Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor and acceptor. This property can influence the molecule's solubility, melting point, and its ability to interact with biological targets. ontosight.ai
In essence, the 7-hydroxymethyl group transforms the relatively simple 6-oxaspiro[3.4]octane core into a versatile building block, ripe for further chemical modification and incorporation into more complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-4-8(6-10-7)2-1-3-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJCVLOYMYDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Oxaspiro 3.4 Octan 7 Yl Methanol and Analogues
Retrosynthetic Analysis of the Spiro[3.4]octane Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the spiro[3.4]octane framework, the key challenge lies in the construction of the spirocyclic junction where a cyclobutane (B1203170) and a cyclopentane (B165970) ring share a single carbon atom.
Key Disconnections and Strategic Precursors
The primary disconnections for the spiro[3.4]octane core involve breaking one of the rings at the spirocyclic center. A logical approach is to disconnect the bonds forming the smaller, more strained cyclobutane ring, leading to precursors that are derivatives of cyclopentane. Another strategy involves the simultaneous formation of the spiro-center through reactions that create two new bonds.
Strategic precursors for the synthesis of the {6-Oxaspiro[3.4]octan-7-yl}methanol would typically be functionalized cyclopentane derivatives. For instance, a cyclopentanone (B42830) can serve as a starting point for creating the spirocyclic junction. Alternatively, acyclic precursors with appropriate functional groups can be designed to undergo cyclization reactions to form both rings in a sequential or concerted manner.
Direct and Stepwise Synthetic Routes
A variety of synthetic routes have been developed for the construction of oxaspirocycles, including direct and stepwise approaches. These methods often involve ring-closing strategies or cycloaddition reactions.
Ring-Closing Strategies
Ring-closing reactions are a cornerstone in the synthesis of cyclic molecules. For oxaspirocycles, intramolecular cyclization and iodocyclization are particularly effective.
Intramolecular cyclization involves the formation of a cyclic structure from a single molecule containing two reactive functional groups. In the context of oxaspirocycle synthesis, this often entails the cyclization of an alcohol onto an activated double or triple bond. Acid-catalyzed cyclization of alkenyl alcohols is a common method for synthesizing oxacycles mdpi.com. The reaction proceeds via activation of the double bond by an acid, followed by nucleophilic attack by the hydroxyl group.
Another powerful intramolecular cyclization strategy involves a cascade sequence of nucleophilic aromatic substitution (SNAr) followed by cyclization. This method has been successfully employed for the synthesis of indoles and benzofurans and can be adapted for other heterocyclic systems rsc.org.
Iodocyclization has emerged as a key and general approach for the synthesis of a new generation of spirocyclic molecules known as oxa-spirocycles rsc.orgnih.gov. This method involves the electrophilic addition of iodine to an unsaturated alcohol, which triggers a subsequent intramolecular nucleophilic attack by the hydroxyl group to form the cyclic ether. This strategy has been used to prepare over 150 oxa-spirocyclic compounds rsc.orgnih.gov. The resulting iodo-substituted oxaspirocycle can then be further functionalized. While iodocyclization is highly effective, related techniques like bromocyclization or hydroxycyclization are also possible, though the resulting products may be less reactive for further modifications nih.gov. The choice of conditions, such as the use of excess molecular iodine and prolonged reaction times, can be crucial for achieving good yields, especially for the formation of six-membered rings nih.gov.
A direct synthesis of this compound has been reported, and while the full details of the cyclization step are part of a broader procedure, the characterization data confirms the structure semanticscholar.org.
Table 1: Spectroscopic Data for this compound semanticscholar.org
| Data Type | Values |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ = 4.06 – 3.98 (m, 1H), 3.73 (s, 2H), 3.63 (dd, J = 11.6, 3.2 Hz, 1H), 3.46 (dd, J = 11.6, 6.0 Hz, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | Not explicitly provided in the snippet. |
| HRMS (ESI) | calc'd for: C₇H₁₃O₂ [M+H]⁺ 129.0916; found 129.0914 |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems in a single step. These reactions are characterized by the formation of a cyclic product from two or more unsaturated molecules.
For the synthesis of spiro[3.4]octane frameworks, [3+2] cycloaddition reactions have been utilized. For instance, the reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides, catalyzed by sodium hydroxide, can afford spiro(cyclopentane-1,3'-indoline) derivatives in excellent yields and as single diastereomers frontiersin.org. This approach allows for the construction of spirocyclopentanes bearing multiple adjacent chiral centers frontiersin.org. Similarly, [3+2] dipolar cycloaddition reactions of unstabilized azomethine ylide precursors with electron-deficient alkenes can yield substituted N-benzylpyrrolidines, which can be precursors to azaspiro[3.4]octanes researchgate.net.
Furthermore, researchgate.netCurrent time information in Le Flore County, US.-cycloaddition reactions of low-valent group 13 diyls with 1,2-diketones have been reported to produce 5-metalla-spiro[4.5]heterodecenes mdpi.com. While this example leads to a different spirocyclic system, the principle of cycloaddition for the formation of spiro compounds is well-demonstrated.
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement strategies offer an alternative and powerful approach to synthesizing spirocycles, particularly for accessing medium-sized (8-11 membered) and macrocyclic rings, which are often difficult to prepare via traditional cyclization methods. tcd.iersc.orgnih.gov These methods avoid the challenging end-to-end cyclization of long, flexible precursors by "growing" a ring from an existing cyclic system. nih.gov
A key challenge in designing these reactions is ensuring there is a sufficient thermodynamic driving force for the expansion, especially when moving from a stable, normal-sized ring to a more strained medium-sized ring. rsc.org One effective strategy involves the Lewis acid-promoted rearrangement of smaller, highly strained spiroheterocycles. For example, the ring expansion of a 1-oxaspiro[2.3]hexane, containing a strained cyclobutane and epoxide ring, can proceed through a stabilized carbocation to yield a cyclopentanone, a key structural motif in the spiro[3.4]octane system. nih.gov This type of rearrangement has been successfully applied in the total synthesis of natural products like pentalenolactone (B1231341) E. nih.gov
Cascade ring expansion reactions have also emerged as a sophisticated method, allowing large ring products to be formed through a series of rearrangements that proceed exclusively via less-strained, normal-sized ring cyclization steps. rsc.org
Catalytic Approaches in Oxaspirocycle Synthesis
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex molecules, including oxaspirocycles. These approaches offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the construction of oxaspirocycles. A notable example is the palladium-catalyzed cascade carbonylative spirolactonization of hydroxycyclopropanols. nih.govnih.gov This methodology efficiently synthesizes oxaspirolactones, which are prevalent in many biologically active natural products. nih.gov
The reaction proceeds under mild conditions and is characterized by high atom economy and a broad substrate scope. nih.govnih.gov The proposed mechanism involves a palladium(II)-catalyzed cleavage of the strained C-C bond in the cyclopropanol (B106826) ring to form a palladium-homoenolate intermediate. nih.gov The tethered alcohol then attacks the newly formed ketone to generate a ketal. Subsequent migratory insertion of carbon monoxide followed by lactonization yields the desired oxaspirolactone and regenerates the Pd(0) catalyst. nih.gov The use of specific cationic palladium catalysts has been shown to significantly improve reaction yields. nih.gov Another related method is the palladium-catalyzed hydrocarbonylative spirolactonization of 2-vinylaryl hydroxyalkyl ketones, which also provides efficient access to oxaspirolactones. bohrium.comresearchgate.net
Table 3: Palladium-Catalyzed Carbonylative Spirolactonization
| Substrate | Catalyst System | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Hydroxycyclopropanols | [Pd(neoc)(OAc)]2(OTf)2 | Palladium-homoenolate | Oxaspirolactones | nih.gov |
| 2-Vinylaryl hydroxyalkyl ketones | Palladium catalyst | Not specified | Oxaspirolactones | bohrium.comresearchgate.net |
Gold catalysis has emerged as a powerful tool for C-C and C-O bond formation, particularly in the cyclization of substrates containing alkynes. Gold(I) catalysts are highly effective in activating alkynes toward nucleophilic attack, enabling a range of complex transformations to form spirocyclic structures.
A prime example is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to produce a diverse range of spirocyclic pyrrolidines and piperidines. rsc.org The reaction mechanism is a remarkable cascade process that can be tuned by the substrate structure. For terminal alkynes, the pathway involves a tandem 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish an azaspiro[4.4]nonenone ring system. rsc.org For internal alkynes, the cascade proceeds via a 6-endo-dig cyclization to yield an azaspiro[4.5]decadienone derivative. rsc.org This methodology provides a divergent route to different spirocyclic systems from acyclic precursors. Other gold-catalyzed processes, such as tandem heterocyclization/[4+3] cycloadditions, have also been developed for the enantioselective synthesis of complex bridged and spirocyclic systems. researchgate.net
Transition Metal-Catalyzed Transformations
Rhodium-Catalyzed Cyclizations
Rhodium catalysis is a powerful tool for the formation of cyclic and spirocyclic systems, often proceeding through the generation of rhodium carbene intermediates from diazo compounds. These reactive species can undergo a variety of transformations, including intramolecular cyclopropanation and C-H insertion reactions, to forge the spirocyclic core.
In the context of synthesizing spirocycle analogues, dirhodium tetracarboxylate catalysts have proven particularly effective. For instance, the cyclopropanation of exocyclic olefins using donor/acceptor carbenes is a well-established method. nih.gov Chiral dirhodium catalysts, such as Rh₂(p-PhTPCP)₄, facilitate highly enantioselective and diastereoselective cyclopropanations of azacyclomethylidenes, leading to the formation of azaspiro[n.2]alkanes with high turnover numbers. nih.gov Computational studies suggest that the stereoselectivity arises from the specific orientation of the substrate within the chiral pocket of the catalyst. nih.gov
Furthermore, rhodium(II)-catalyzed intramolecular cyclizations of α-diazo compounds containing a tethered alkyne or another carbonyl group can lead to the formation of oxygen-containing heterocycles. figshare.comrsc.org The reaction is thought to proceed via the addition of a rhodium-stabilized carbenoid onto the π-system of the alkyne, forming a vinyl carbenoid which then cyclizes onto a nearby carbonyl oxygen to generate a furan (B31954) ring, a key structural feature in many oxaspirocyclic systems. figshare.com This versatility allows for the construction of diverse oxa-polyheterocyclic systems. figshare.com
Table 1: Examples of Rhodium-Catalyzed Spirocyclization
| Catalyst | Substrate Type | Product Type | Selectivity |
|---|---|---|---|
| Rh₂(S-p-PhTPCP)₄ | Exomethylene azacycles & Aryldiazoacetates | Azaspiro[n.2]alkanes | Up to 98% ee nih.gov |
| Rhodium(II) acetate (B1210297) | 2-Alkynyl 2-diazo-3-oxobutanoates | Furo[3,4-c]furans | Good yields figshare.com |
Lanthanide Compound Catalysis for Spiroalkanes
Lanthanide compounds have emerged as effective catalysts in various organic transformations, including the synthesis of spirocyclic ethers. Their catalytic activity is often attributed to their Lewis acidic nature and unique coordination properties.
In the synthesis of pentaoxaspiroalkanes, lanthanide salts have been shown to be efficient catalysts. For example, the reaction of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with hydrogen sulfide (B99878) in the presence of samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O) at room temperature yields the corresponding 7,8,12,13-tetraoxa-10-thiaspiro[5.7]tridecane in 98% yield. mdpi.com Other lanthanide salts, including those of holmium (Ho), terbium (Tb), dysprosium (Dy), neodymium (Nd), and lanthanum (La), have also been successfully employed as catalysts in cyclocondensation reactions to form similar spiro systems. researchgate.net These reactions are typically conducted in solvents like tetrahydrofuran (B95107) (THF), where both the starting materials and the spirocyclic products are readily soluble. researchgate.net
Organocatalytic Methods for Spirocycle Construction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. It offers a powerful alternative to metal-based catalysts and has been extensively applied to the construction of complex spirocycles. nih.gov These methods often involve cascade or domino reactions, where multiple bonds are formed in a single operation, efficiently building molecular complexity. researchgate.net
Organocatalytic strategies frequently employ activation modes such as enamine, iminium, dienamine, and trienamine catalysis to construct multiple C-C bonds and generate new stereogenic centers. researchgate.net For instance, cascade Michael-Michael-aldol reactions have been developed to afford spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. figshare.com This approach is versatile, accommodating various heterocycles like benzofuranones and pyrazolones. figshare.com The combination of organocatalysis with transition metal catalysis is another dominant strategy for producing enantiomerically enriched spiro heterocyclic compounds. acs.org
Brønsted Acid Catalysis in Spirocyclization
Brønsted acids are effective catalysts for a variety of cyclization reactions, including those that form spirocyclic structures. They function by activating substrates, often through protonation of a carbonyl group or an alcohol, to facilitate intramolecular nucleophilic attack.
A notable application is the diastereoselective synthesis of spiroisoindolinones from enamides and 3-hydroxy-isoindolinones. rsc.org In this process, para-toluenesulfonic acid (p-TsOH) catalyzes a formal [3+2] cycloaddition, affording densely substituted spirocycles with three contiguous stereocenters in high yields (up to 98%) and excellent diastereoselectivities. rsc.org The reaction is believed to proceed through the in situ generation of an electrophilic acylimine species. rsc.org Furthermore, a relay catalysis system combining visible-light photocatalysis with a heterogeneous Brønsted acid has been used for the direct synthesis of oxaspirolactones from silylated hydroxyalkyl furans. rsc.org This dual catalytic system first uses singlet oxygen generated via photosensitization, followed by an acid-facilitated ketalization to form the target spirocycle in quantitative yields. rsc.org
Visible-Light Photocatalysis
Visible-light photocatalysis has emerged as a green and powerful technology in organic synthesis, enabling unique chemical transformations under mild conditions. nih.gov This approach utilizes photocatalysts that, upon absorbing visible light, can engage in single-electron transfer (SET) or energy transfer (ET) processes with organic substrates to generate reactive radical intermediates. nih.gov
This methodology has been successfully applied to the synthesis of spirocycles. For example, a multicomponent reaction facilitated by visible-light-driven photocatalysis can assemble N-heterospirocycles. acs.org The process involves the photocatalytic generation of N-centered radicals from N-allylsulfonamides, which then react with alkenes to construct β-spirocyclic pyrrolidines in moderate to very good yields. acs.org Another strategy involves the spiroannulation of quinones with vinyl azides using rose bengal as an organic photoredox catalyst under blue LED irradiation to synthesize 1-oxa-4-aza-spirooxazolines. researchgate.net As mentioned previously, visible-light photocatalysis can also be coupled with Brønsted acid catalysis to synthesize oxaspirolactones, demonstrating the modularity of this synthetic tool. rsc.org
Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of complex molecules like this compound is of paramount importance.
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of natural molecules like amino acids, sugars, and terpenes to construct complex chiral targets, thereby avoiding the need for de novo asymmetric synthesis or chiral resolution. nih.gov
This strategy is particularly advantageous when the target molecule shares structural motifs with a cheap and abundant natural product. nih.gov For example, the asymmetric synthesis of various natural products has been achieved by using naturally occurring aromatic abietanes as the chiral source. rsc.org In a typical chiral pool approach, a starting material such as L-rhamnose can be converted through a series of reactions into a key intermediate that contains the desired stereocenters. nih.gov This intermediate is then elaborated to the final target molecule, with its stereochemistry being controlled by the chirality of the initial starting material. This method ensures the production of a single enantiomer of the target compound.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rh₂(p-PhTPCP)₄ |
| Azaspiro[n.2]alkanes |
| Furo[3,4-c]furans |
| Samarium(III) nitrate hexahydrate |
| 7,8,10,12,13-pentaoxaspiro[5.7]tridecane |
| 7,8,12,13-tetraoxa-10-thiaspiro[5.7]tridecane |
| Spirooxindole |
| Benzofuranone |
| Pyrazolone (B3327878) |
| Spiroisoindolinones |
| para-Toluenesulfonic acid |
| Oxaspirolactones |
| N-allylsulfonamides |
| β-spirocyclic pyrrolidines |
| 1-oxa-4-aza-spirooxazolines |
| Rose bengal |
Asymmetric Catalysis for Spirocyclic Construction
The creation of the chiral spirocyclic core of molecules like this compound with high enantiopurity is a significant challenge. Asymmetric catalysis offers a powerful solution by employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of spiro-γ-butyrolactones and related spirocyclic structures.
N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for such transformations. An NHC-catalyzed (3+4) annulation of isatin-derived enals and o-hydroxyphenyl-substituted p-quinone methides has been reported to produce spirocyclic oxindole-ε-lactones in high yields and with excellent stereoselectivities acs.org. This strategy involves a 1,6-addition of a homoenolate equivalent intermediate, demonstrating the potential of NHC catalysis for constructing complex spiro-lactone systems acs.org.
Chiral bifunctional sulfides derived from BINOL have proven effective in catalyzing enantioselective bromolactonizations of α-allyl carboxylic acids to yield γ-chiral α-spiro-γ-lactones. nih.govnii.ac.jp This method is valuable for creating spiro-lactones containing either carbocyclic or heterocyclic structures at the α-position nih.govnii.ac.jp. The resulting brominated products can be further transformed, providing access to a variety of optically active γ-functionalized α-spiro-γ-lactones nii.ac.jp.
Metal-based catalysts are also pivotal in asymmetric spirocycle synthesis. For instance, a highly efficient copper(I)/TF-BiphamPhos complex has been used to catalyze the tandem Michael addition-elimination of cyclic imino esters with Morita-Baylis-Hillman bromides. This sequence, followed by acid treatment, yields enantioenriched spiro(γ-butyrolactam-γ-butyrolactone) compounds, a motif structurally related to the target oxaspirocycle nih.gov. Similarly, palladium(II) catalysis, using a planar chiral ferrocene (B1249389) bispalladacycle, enables a double Michael addition of an azlactone intermediate to a dienone, forming spirocyclic azlactones with high enantioselectivity nih.gov.
The table below summarizes selected asymmetric catalytic methods applicable to the construction of spirocyclic lactones.
| Catalytic System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Reference |
| N-Heterocyclic Carbene (NHC) | (3+4) Annulation / 1,6-Addition | Isatin-derived enals, o-hydroxyphenyl-substituted p-quinone methides | Spirocyclic oxindole-ε-lactones | Very Good | acs.org |
| BINOL-derived Chiral Sulfide | Bromolactonization | α-Allyl carboxylic acids | γ-Chiral α-spiro-γ-lactones | Good to Excellent | nih.govnii.ac.jp |
| Copper(I)/TF-BiphamPhos | Tandem Michael Addition-Elimination | Cyclic imino esters, Morita-Baylis-Hillman bromides | Spiro(γ-butyrolactam-γ-butyrolactone) | High | nih.gov |
| Palladium(II)/Ferrocene Bis-palladacycle | Double Michael Addition | N-benzoyl glycine, Divinylketones | Spirocyclic azlactones | High | nih.gov |
| Chiral Isothiourea | Steglich-type Rearrangement | Indanone or tetralone-derived enol lactones | Spirocyclic 1,3-diketones | Excellent | acs.org |
Diastereoselective Approaches
When a molecule contains multiple stereocenters, controlling the relative stereochemistry is crucial. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. For analogues of this compound, which can possess multiple stereocenters on both the cyclobutane and lactone rings, diastereoselective methods are essential.
One powerful approach is the double Reformatsky reaction. This method has been used for the diastereoselective synthesis of densely functionalized, pentasubstituted γ-butyrolactones from silyl (B83357) glyoxylates and ketones nih.gov. The reaction proceeds by establishing three contiguous stereocenters with notable diastereoselectivity nih.gov.
Relay catalysis combining a metal and a Lewis base has also been employed for diastereoselective synthesis. For example, a system of silver acetate and a chiral pyrrolidinopyridine derivative was used in the cycloisomerization/(2+3) cycloaddition of enynamides to produce bispirocyclopentene pyrazolone products with high diastereomeric ratios (up to >19:1 dr) researchgate.net. Such strategies highlight how cooperative catalysis can achieve high levels of stereocontrol in the formation of complex spirocyclic systems.
Samarium(II) iodide-induced cyclization represents another method for generating spiro γ-butyrolactones rsc.org. The reaction of 1-(2-formyloxyethyl)-3-formyloxycycloalkenes with samarium(II) iodide leads to hemiacetal intermediates, which are then converted into the desired spiro γ-butyrolactones rsc.org. The stereochemical outcome of such cyclizations is often influenced by the substrate's conformation, providing a pathway for diastereoselective synthesis.
Green Chemistry Principles in Oxaspirocycle Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of pharmacologically relevant scaffolds like oxaspirocycles, the adoption of green methodologies is of increasing importance, minimizing environmental impact and improving process safety and efficiency. boehringer-ingelheim.com
Solvent-Free and Flow Chemistry Approaches
Reducing solvent waste is a key goal of green chemistry. One strategy is to perform reactions under solvent-free conditions. A method for the direct synthesis of oxaspirolactones has been developed using visible-light photocatalysis and heterogeneous Brønsted acid catalysis on silica (B1680970) gel-supported, solvent-free conditions rsc.org. This process, which involves sequential photooxygenation and acid-facilitated ketalization, can even be conducted using sunlight and air as natural sources of light and oxygen, respectively rsc.org.
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. springerprofessional.debohrium.com This technology has been successfully applied to the synthesis of heterocyclic compounds and spiroketones. durham.ac.ukrsc.org For instance, a telescoped flow process combining ring-closing metathesis and hydrogenation steps with a single catalyst was developed for synthesizing a chiral spiroketone intermediate rsc.org. This approach led to significant reductions in catalyst loading, cost, and process mass intensity compared to the batch procedure rsc.org. The application of flow chemistry has also been crucial in the total synthesis of complex natural products containing oxaspirolactone moieties, enabling the large-scale production of key intermediates through processes like photochemical Wolff rearrangement. nih.gov
| Green Chemistry Approach | Methodology | Key Advantages | Substrate/Product Example | Reference |
| Solvent-Free | Visible-light photocatalysis and heterogeneous Brønsted acid catalysis on silica gel | Eliminates solvent waste, uses natural light/air, simplifies process | Silylated hydroxyalkyl furans to oxaspirolactones | rsc.org |
| Flow Chemistry | Telescoped ring-closing metathesis and hydrogenation | Reduced catalyst loading, lower cost, decreased process mass intensity | Synthesis of a chiral spiroketone | rsc.org |
| Photoflow Chemistry | Photochemical Wolff rearrangement in a continuous reactor | Scalability, improved safety for photochemical reactions | Key intermediate for massarinolin A synthesis | nih.gov |
Electro-organic Synthesis Methods
Electro-organic synthesis is an inherently green technology that uses electric current as a traceless reagent to drive chemical reactions, replacing hazardous and toxic oxidizing or reducing agents. uq.edu.auresearchgate.netnih.gov This methodology offers high selectivity and can often be performed under mild conditions.
The synthesis of spiro compounds, including spirolactones and spiroketals, has been successfully achieved using electrochemical methods. uq.edu.auresearchgate.net A sustainable electrochemical method for synthesizing β-keto spirolactones has been developed using green solvents like acetone (B3395972) and water, with electrons serving as the oxidant rsc.org. This approach avoids the need for stoichiometric metallic oxidants and transition metal Lewis acids, and the reaction proceeds at room temperature without the need for an inert atmosphere rsc.org. The scalability of this method was demonstrated through a continuous flow electrochemical setup, which improved reaction productivity rsc.org.
Another electro-synthetic route, termed eSpiro, facilitates the synthesis of spiroketals through the anodic oxidation of malonic acids rsc.org. This metal- and mercury-free method proceeds via a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields rsc.org. Electrochemical approaches have also been developed for dearomative spirocyclization reactions to form various spiro[4.5]trienones and phosphorylated azaspiro[4.5]di/trienones, showcasing the versatility of electrosynthesis in constructing complex spirocyclic frameworks. researchgate.netrsc.org
Chemical Transformations and Derivatization Strategies
Reactivity of the {6-Oxaspiro[3.4]octan-7-yl}methanol Scaffold
The reactivity of this scaffold can be selectively targeted at either the primary alcohol or the spirocycle, allowing for a range of chemical modifications.
The primary alcohol group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. Standard protocols for the conversion of primary alcohols are generally applicable, with the potential for the neighboring oxetane (B1205548) ring to influence reaction kinetics. For instance, oxidation of the primary alcohol to the corresponding aldehyde can be achieved using mild oxidizing agents like Dess-Martin periodinane or pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid. acs.org
| Transformation | Reagent(s) | Product |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | {6-Oxaspiro[3.4]octan-7-yl}carbaldehyde |
| Tosylation | TsCl, Pyridine | {6-Oxaspiro[3.4]octan-7-yl}methyl tosylate |
| Esterification | Acetic anhydride, Pyridine | {6-Oxaspiro[3.4]octan-7-yl}methyl acetate (B1210297) |
While the oxetane ring is relatively stable, it can undergo ring-opening reactions under specific, typically acidic, conditions. However, for the purpose of derivatization, transformations that preserve the spirocyclic core are more common. Functional group interconversions would typically be introduced at other positions on the cyclopentane (B165970) ring, assuming a precursor with additional functionality was used in the synthesis of the this compound. Direct functionalization of the unsubstituted cyclopentane ring is challenging and would likely require harsh conditions that could compromise the oxetane ring.
Derivatization to Advanced Building Blocks
The primary alcohol of this compound is a key feature for its elaboration into more advanced and functionally diverse building blocks.
A crucial derivatization is the conversion of the primary alcohol into a good leaving group, such as a sulfonate ester. This is typically achieved by reacting the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base such as pyridine. This transformation yields {6-Oxaspiro[3.4]octan-7-yl}methyl tosylate, a versatile intermediate for subsequent nucleophilic substitution reactions. A similar strategy has been reported for the synthesis of (3-ethyloxetan-3-yl)methanamine, where the corresponding methanol (B129727) was first converted to a sulfonate ester. google.com
| Reactant | Reagent(s) | Product |
| This compound | p-Toluenesulfonyl chloride, Pyridine | {6-Oxaspiro[3.4]octan-7-yl}methyl tosylate |
| This compound | Methanesulfonyl chloride, Triethylamine (B128534) | {6-Oxaspiro[3.4]octan-7-yl}methyl mesylate |
Amines: The sulfonate ester derivatives of this compound are excellent precursors for the synthesis of the corresponding primary amine. By treating the tosylate or mesylate with a source of ammonia (B1221849), such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure, {6-Oxaspiro[3.4]octan-7-yl}methanamine can be synthesized. This approach is exemplified by the preparation of (3-methyloxetan-3-yl)methanamine (B121042) from the corresponding alcohol. google.com
Ketones: The direct conversion of the primary alcohol in this compound to a ketone is not possible without altering the carbon skeleton. However, if the cyclopentane ring of the spirocycle were to be oxidized at a methylene (B1212753) group, a ketone could be introduced. This would require a different starting material or a multi-step sequence involving functionalization of the cyclopentane ring.
Alkenes: Dehydration of the primary alcohol can lead to the formation of an exocyclic alkene, 7-(methylidene)-6-oxaspiro[3.4]octane. This elimination reaction is typically acid-catalyzed at elevated temperatures. libretexts.orgalgoreducation.comlibretexts.org Alternatively, a two-step procedure involving conversion to the tosylate followed by elimination with a strong, non-nucleophilic base would also yield the alkene. organicchemistrytutor.comyoutube.com
| Precursor | Reagent(s) | Product |
| {6-Oxaspiro[3.4]octan-7-yl}methyl tosylate | 1. NaN₃ 2. LiAlH₄ or H₂, Pd/C | {6-Oxaspiro[3.4]octan-7-yl}methanamine |
| This compound | H₂SO₄, heat | 7-(methylidene)-6-oxaspiro[3.4]octane |
| {6-Oxaspiro[3.4]octan-7-yl}methyl tosylate | DBU or t-BuOK | 7-(methylidene)-6-oxaspiro[3.4]octane |
The synthesis of a spirolactone from this compound would involve a multi-step process. The primary alcohol would first need to be oxidized to a carboxylic acid. This could be achieved using a strong oxidizing agent like potassium permanganate (B83412) or through a two-step process of oxidation to the aldehyde followed by further oxidation. Subsequent acid-catalyzed intramolecular esterification, or lactonization, could then lead to the formation of a spirolactone. The feasibility of this transformation is supported by the synthesis of steroidal 17-spirolactones, where a hydroxyl group and a carboxylic acid precursor cyclize to form the lactone ring. nih.govchemicalbook.com The resulting spirolactone would be a valuable intermediate for further chemical exploration.
Mechanistic Insights into Reaction Pathways and Intermediates
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the spirocyclic ether core, composed of an oxetane and a cyclopentane ring, and the primary hydroxymethyl group. Mechanistic understanding of its transformations is crucial for predicting reaction outcomes and designing synthetic strategies. The reaction pathways often involve discrete intermediates that can be influenced by reaction conditions.
Oxidation of the Hydroxymethyl Group
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, {6-Oxaspiro[3.4]octan-7-yl}carbaldehyde. A common and mild method for this transformation is the Dess-Martin oxidation.
The reaction is initiated by the nucleophilic attack of the alcohol onto the hypervalent iodine atom of the Dess-Martin periodinane (DMP). This leads to the displacement of an acetate ligand and the formation of an alkoxyperiodinane intermediate. In the subsequent step, a second acetate molecule acts as a base, abstracting the proton from the carbon bearing the hydroxyl group. This facilitates a concerted elimination, yielding the aldehyde, acetic acid, and a reduced iodine species. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction proceeds under neutral and anhydrous conditions, which is advantageous for preserving the integrity of the acid-sensitive spirocyclic ether moiety. chemistrysteps.comwikipedia.org
Table 1: Intermediates in the Dess-Martin Oxidation of this compound
| Step | Intermediate | Description |
| 1 | Alkoxyperiodinane | Formed by the ligand exchange between the alcohol and an acetate group on the DMP. |
| 2 | Transition State | A cyclic transition state involving the abstraction of the α-proton by an acetate ion. |
Derivatization via Mesylation and Nucleophilic Substitution
The hydroxymethyl group can be converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. The mesylation of this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) proceeds through a well-established mechanism. echemi.com
The alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. The base then deprotonates the resulting oxonium ion to yield the mesylate ester. In some cases, particularly with hindered alcohols or when using a stronger base, the reaction may proceed through a sulfene (B1252967) intermediate, which is formed by the elimination of HCl from MsCl. chemistrysteps.com The highly reactive sulfene is then trapped by the alcohol.
The resulting mesylate, (6-Oxaspiro[3.4]octan-7-yl)methyl methanesulfonate, is an excellent substrate for SN2 reactions. For instance, reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF leads to the formation of 7-(azidomethyl)-6-oxaspiro[3.4]octane. The reaction proceeds via a backside attack of the azide nucleophile on the carbon bearing the mesylate group, resulting in the inversion of configuration if the carbon were chiral.
Table 2: Key Species in the Mesylation and Azidation of this compound
| Reaction | Reagents | Key Intermediate/Product | Mechanism |
| Mesylation | MsCl, TEA | (6-Oxaspiro[3.4]octan-7-yl)methyl methanesulfonate | Nucleophilic attack on sulfur |
| Azidation | NaN₃ | 7-(azidomethyl)-6-oxaspiro[3.4]octane | SN2 substitution |
Reduction of the Azide via Staudinger Reaction
The azide derivative can be subsequently reduced to the corresponding amine, (6-Oxaspiro[3.4]octan-7-yl)methanamine, using the Staudinger reaction. This two-step process offers a mild alternative to catalytic hydrogenation, which might affect other functional groups. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org
The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen atom of the azide. This addition leads to the formation of a phosphazide (B1677712) intermediate. The phosphazide then undergoes a concerted cyclization and retro-[2+2] cycloaddition, eliminating a molecule of dinitrogen gas to form an iminophosphorane. alfa-chemistry.comnih.gov This intermediate is generally stable but can be readily hydrolyzed upon treatment with water to yield the primary amine and triphenylphosphine oxide. The strong P=O bond formation is a key driving force for the hydrolysis step. wikipedia.orgorganic-chemistry.org
Table 3: Intermediates in the Staudinger Reduction of 7-(azidomethyl)-6-oxaspiro[3.4]octane
| Step | Intermediate | Description |
| 1 | Phosphazide | Formed from the reaction of the azide with triphenylphosphine. |
| 2 | Iminophosphorane | Formed after the elimination of N₂ from the phosphazide. |
Acid-Catalyzed Ring Opening
The spirocyclic ether core of this compound is susceptible to ring-opening under acidic conditions, a characteristic reaction of strained cyclic ethers like oxetanes. youtube.com The mechanism is initiated by the protonation of the ether oxygen, which enhances the electrophilicity of the adjacent carbon atoms.
The subsequent nucleophilic attack can occur at either of the two α-carbons of the oxetane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound, the attack is likely to occur at the less substituted carbon, following an SN2-like mechanism. This would lead to the formation of a diol with a cyclopentane ring. Under certain conditions, particularly with substrates that can stabilize a positive charge, an SN1-like mechanism with the formation of a carbocation intermediate may be observed, potentially leading to rearranged products.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For {6-Oxaspiro[3.4]octan-7-yl}methanol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques have been instrumental in confirming its unique spirocyclic framework and the connectivity of its atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectra of this compound provide detailed information about the chemical environment of the hydrogen atoms within the molecule. A representative ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays characteristic signals that correspond to the different protons in the structure. semanticscholar.org
Key proton signals are observed as multiplets in the regions of δ 4.06–3.98 ppm, which can be attributed to the proton attached to the carbon bearing the hydroxyl group, and δ 3.73 ppm and 3.63–3.46 ppm, corresponding to the methylene (B1212753) protons of the hydroxymethyl group and the oxetane (B1205548) ring. semanticscholar.org The protons on the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings give rise to a series of multiplets between δ 2.29 and 1.70 ppm. semanticscholar.org The integration of these signals confirms the number of protons in each specific environment, consistent with the proposed structure.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 4.06 – 3.98 | m | H-7 |
| 3.73 | s | CH₂OH |
| 3.63 | dd, J = 11.6, 3.2 Hz | CH₂OH |
| 3.46 | dd, J = 11.6, 6.0 Hz | CH₂OH |
| 2.29 | s | - |
| 2.02 – 1.93 | m | Cyclobutane & THF protons |
| 1.93 – 1.79 | m | Cyclobutane & THF protons |
| 1.70 | dd, J = 12.4, 8.1 Hz | Cyclobutane & THF protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. In a spectrum recorded at 151 MHz in CDCl₃, distinct signals for each carbon atom are observed, confirming the presence of the spirocyclic system. semanticscholar.org
The spiro carbon, a key feature of the molecule, typically appears at a chemical shift of around δ 79.3 ppm. semanticscholar.org The carbons of the hydroxymethyl group and the carbon attached to it (C-7) are found at approximately δ 65.1 ppm and δ 79.0 ppm, respectively. semanticscholar.org The remaining carbons of the cyclobutane and tetrahydrofuran rings resonate in the upfield region of the spectrum, with signals at δ 46.2, 40.8, 32.8, 31.1, and 16.4 ppm. semanticscholar.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 79.3 | Spiro Carbon (C-5) |
| 79.0 | C-7 |
| 65.1 | CH₂OH |
| 46.2 | Cyclobutane/THF Carbon |
| 40.8 | Cyclobutane/THF Carbon |
| 32.8 | Cyclobutane/THF Carbon |
| 31.1 | Cyclobutane/THF Carbon |
| 16.4 | Cyclobutane/THF Carbon |
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. csic.es
COSY spectra establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the cyclobutane and tetrahydrofuran rings.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
These advanced NMR techniques provide a comprehensive and detailed picture of the molecular architecture of this compound. csic.es
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The analysis of this compound by high-resolution mass spectrometry (HRMS) with ESI has shown a calculated mass for the protonated molecule [M+H]⁺ of 143.1072, with a found value of 143.1075, which is consistent with the molecular formula C₈H₁₅O₂. semanticscholar.org This accurate mass measurement provides strong evidence for the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 143.1072 | 143.1075 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While detailed GC-MS analysis specifically for the isomer analysis of this compound is not extensively documented in the provided search results, it is a standard method for separating and identifying isomers of volatile and semi-volatile organic compounds.
In a hypothetical GC-MS analysis, different stereoisomers of this compound would likely exhibit slightly different retention times on the GC column. The mass spectrum for each separated isomer would then be obtained, showing a molecular ion peak (M⁺) at m/z 142, corresponding to the molecular weight of the compound. semanticscholar.org The fragmentation pattern observed in the mass spectrum would provide further structural information, helping to confirm the identity of the isomers.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, HRMS analysis provides the exact mass, which can be compared to the theoretical mass calculated from its atomic composition. This technique is crucial for confirming the elemental formula and distinguishing it from other isomers. HRMS is typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. Additionally, a strong absorption band in the 1000-1300 cm⁻¹ region would be characteristic of the C-O stretching vibration of the ether linkage within the spirocyclic ring system. The presence of C-H stretching vibrations from the cycloalkane ring would also be observed.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about the absolute stereochemistry and preferred conformation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial coordinates of each atom. This allows for the definitive assignment of stereocenters and the elucidation of the puckering of the cyclopentane (B165970) and oxetane rings.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for both the analysis and purification of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of this compound. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or byproducts from the synthesis. Furthermore, when a chiral stationary phase is used, HPLC becomes a powerful tool for determining the enantiomeric excess (ee) of a chiral sample of this compound. This is crucial for applications where a specific enantiomer is required.
Flash column chromatography is a widely used method for the preparative purification of chemical compounds. In the synthesis of this compound, flash chromatography using silica (B1680970) gel as the stationary phase is a common and effective technique for isolating the desired product from the reaction mixture. semanticscholar.org By carefully selecting the solvent system (eluent), the compound can be separated from starting materials, reagents, and byproducts, yielding a purified sample. semanticscholar.org The progress of the purification is typically monitored by thin-layer chromatography (TLC). semanticscholar.org
Computational and Theoretical Investigations
Conformational Analysis of the 6-Oxaspiro[3.4]octane System
The 6-oxaspiro[3.4]octane framework is characterized by the fusion of a cyclobutane (B1203170) and a tetrahydrofuran (B95107) ring at a single quaternary carbon atom. This spirocyclic arrangement imposes significant conformational constraints, leading to distinct structural features.
The 6-oxaspiro[3.4]octane system incorporates a four-membered cyclobutane ring, which inherently possesses significant angle and torsional strain. Computational studies on similar small ring systems indicate that the cyclobutane ring in spiro compounds adopts a puckered conformation to alleviate some of this strain. The degree of puckering is a balance between the reduction in torsional strain achieved by moving the ring atoms out of plane and the opposing increase in angle strain. For the 6-oxaspiro[3.4]octane system, the puckering of the cyclobutane ring is influenced by the attached tetrahydrofuran ring.
The tetrahydrofuran ring, being five-membered, also exhibits a non-planar conformation, typically adopting either a twist or an envelope form. The specific conformation and the interplay between the puckering of both rings are subjects of interest in conformational analysis to determine the lowest energy arrangement of the molecule. The strain inherent in such spirocyclic systems can be a driving force in certain chemical transformations. rsc.org
A summary of typical ring strain energies in related cyclic systems is presented in Table 1.
Table 1: Approximate Ring Strain Energies of Constituent Rings
| Ring System | Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | 26.5 |
| Tetrahydrofuran | 5.6 |
Data is generalized and can vary based on substitution and computational method.
The spiro carbon atom in the 6-oxaspiro[3.4]octane system is a stereogenic center if the substitution pattern on the rings is appropriate. In the case of {6-Oxaspiro[3.4]octan-7-yl}methanol, the carbon atom C7, to which the methanol (B129727) group is attached, is also a chiral center. The presence of these two chiral centers gives rise to the possibility of multiple diastereomers and enantiomers.
Table 2: Stereochemical Descriptors for this compound
| Stereocenter | Possible Configurations |
|---|---|
| Spiro Carbon (C5) | (R) or (S) |
Electronic Structure and Reactivity Predictions
The electronic structure of this compound is influenced by the presence of the ether oxygen and the hydroxyl group. The lone pairs on the oxygen atoms are the highest occupied molecular orbitals (HOMOs) and are key sites for electrophilic attack or hydrogen bonding. The distribution of electron density and the molecular electrostatic potential (MEP) can be calculated to predict regions of nucleophilic and electrophilic character.
Reactivity predictions based on the electronic structure can guide the synthesis of derivatives. For instance, the hydroxyl group can be a site for esterification or etherification, while the ether oxygen can be protonated under acidic conditions, potentially leading to ring-opening reactions. Quantum chemical calculations can model the transition states of such reactions to predict their feasibility and stereochemical outcomes. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the properties of molecules like this compound at the atomic level. These methods can provide accurate predictions of molecular geometry, energy, and a wide range of other properties.
Density Functional Theory (DFT) has become a widely used method in computational organic chemistry due to its balance of accuracy and computational cost. researchgate.net DFT calculations can be employed to:
Optimize the geometry of different conformers and stereoisomers of this compound to determine their relative stabilities. csic.es
Calculate vibrational frequencies to confirm that the optimized structures correspond to energy minima and to simulate infrared (IR) spectra.
Determine electronic properties such as HOMO and LUMO energies, which are related to the molecule's reactivity.
Simulate NMR chemical shifts to aid in structure elucidation.
Model reaction pathways and transition states to understand reaction mechanisms involving the spirocycle. researchgate.net
For instance, a DFT study using a functional like B3LYP with a basis set such as 6-31G* would provide reliable geometric and energetic data for this system. rsc.org
For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. acs.org A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms.
Molecular Mechanics (MM) can be used to rapidly explore the conformational space of this compound and identify low-energy conformers.
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. nih.govnih.gov This can be particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme or receptor, by simulating the system in a solvated environment. tandfonline.comresearchgate.net MD simulations can reveal preferred binding modes and the stability of intermolecular interactions.
Theoretical Studies of Reaction Mechanisms and Transition States
While specific theoretical and computational studies focusing exclusively on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, a wealth of information exists for the broader class of oxetanes and spiro-oxetanes. These studies provide significant insights into the probable reactivity and mechanistic pathways applicable to this specific compound. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate details of these transformations.
Theoretical investigations into oxetane (B1205548) chemistry often revolve around their formation, ring-opening, and ring-expansion reactions. The inherent ring strain of the four-membered oxetane ring, estimated to be around 25.5 kcal/mol, is a key driver for its reactivity. beilstein-journals.org This strain facilitates various chemical transformations that are computationally modeled to understand their kinetics and thermodynamics.
Ring-Opening and Expansion Reactions:
A significant area of theoretical investigation is the ring-opening of oxetanes. Studies on fluorinated spirocyclic oxetanes have employed DFT and high-level methods like DLPNO–CCSD(T) to analyze the stereoselective ring-opening by halides. bohrium.comacs.org These calculations have been crucial in understanding the regioselectivity observed experimentally. Transition state calculations have identified the key energetic barriers and the influence of electrostatic and hyperconjugative interactions on the reaction pathway. acs.org For instance, the destabilizing electrostatic interaction between a fluorine atom and an incoming bromide nucleophile was shown to direct the course of the reaction. acs.org
Photochemical ring expansion of spirocyclic oxetanes to access rare 6-oxa-2-azaspiro[3.4]octane building blocks has also been studied computationally. rsc.org DFT calculations revealed that these reactions proceed through a diradical pathway following the formation of an ylide intermediate. rsc.org The potential energy surfaces and the geometries of the transition states for the intramolecular coupling have been mapped out, providing a detailed mechanistic picture. rsc.org
Formation of Spiro-Oxetanes:
The synthesis of spiro-oxetanes has been a subject of theoretical interest. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes, and its mechanism has been computationally studied. mdpi.com Furthermore, DFT calculations have been used to illuminate the mechanism of synthesizing spiro-oxetanes through various catalytic processes, including those involving iridium and copper catalysts. beilstein-journals.org These studies help in understanding the stereochemical outcome of the reactions by comparing the energies of different transition states.
Computational Insights into Related Systems:
Computational studies on the hydrogenation of cyclic organic carbonates, which can be derived from oxetanes, to produce methanol and diols are also relevant. ulpgc.es These studies propose a metal-ligand cooperative catalysis mechanism, which was investigated using DFT. The calculated reaction mechanism for the hydrogenation of ethylene (B1197577) carbonate, for example, involves a series of steps including catalyst hydrogenation, substrate hydrogenation, and catalyst regeneration, with key transition states and intermediates being characterized. ulpgc.es
The following table summarizes representative computational data from theoretical studies on reactions involving spirocyclic oxetanes and related compounds, illustrating the types of insights gained from these investigations.
| Reaction Type | System Studied | Computational Method | Key Finding | Reference |
| Stereoselective Ring-Opening | Fluorinated Spirocyclic Oxetane | DFT, DLPNO–CCSD(T) | Transition state analysis revealed that destabilizing Fδ−···Br– electrostatic interactions direct the reaction pathway. | acs.org |
| Photochemical Ring Expansion | Spirocyclic Oxetane | DFT | The reaction proceeds via a diradical pathway with distinct transition states for intramolecular coupling. | rsc.org |
| Photochemical Cleavage | Chiral Spirocyclic Oxetanes | Computational Studies | Supported a photoinduced bond fission mechanism after energy transfer from a chiral sensitizer. | nih.gov |
| Hydrogenation of Cyclic Carbonate | Ethylene Carbonate to Methanol and Ethylene Glycol | DFT | Elucidated a multi-step catalytic cycle involving a manganese complex with identified intermediates and transition states. | ulpgc.es |
Advanced Applications in Organic Synthesis Research
Role as Core Scaffolds in Complex Molecule Construction
The rigid and defined three-dimensional arrangement of {6-Oxaspiro[3.4]octan-7-yl}methanol and related spirocyclic systems makes them ideal core scaffolds for building complex molecular architectures. nih.govrsc.org The inherent strain in the oxetane (B1205548) ring can be strategically exploited in ring-opening reactions to introduce further functionality. acs.org The cyclopentane (B165970) portion of the molecule provides a versatile platform for the attachment of various substituents, allowing for the systematic exploration of chemical space.
The synthesis of sterically hindered oxaspirocycles is an area of active research, with methods being developed to control diastereoselectivity in the construction of these complex structures. rsc.org The ability to introduce specific stereochemistry at the spirocyclic core is crucial for applications in medicinal chemistry, where the precise spatial arrangement of functional groups often dictates biological activity.
Intermediates in Total Synthesis Endeavors
While specific total syntheses employing this compound as an intermediate are not extensively documented in the provided search results, the broader class of spirocyclic compounds plays a crucial role in the synthesis of natural products and other complex target molecules. rsc.org Spirocycles are prevalent motifs in a wide range of biologically active natural products. mdpi.com The synthesis of these complex structures often involves the development of novel strategies for the stereoselective formation of the spirocyclic core. rsc.org
The oxetane ring, a key feature of this compound, is found in several important natural products, such as the anticancer drug paclitaxel (B517696) (Taxol®). acs.org The synthesis of such molecules often requires the use of specialized building blocks containing the oxetane moiety. Therefore, derivatives of this compound could serve as valuable intermediates in the total synthesis of complex natural products and their analogues.
Development of Novel Catalytic Methodologies Utilizing Spirocycles as Model Compounds
Spirocyclic compounds are frequently used as model systems for the development of new catalytic methodologies. rsc.org The well-defined and rigid nature of the spirocyclic framework allows for a more straightforward analysis of reaction outcomes and mechanistic pathways. nih.gov
Recent advancements in catalysis have focused on the development of methods for the enantioselective synthesis of spirocycles. These methods often employ transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction. mdpi.comnih.gov For instance, palladium-catalyzed domino C-H activation has been utilized to access a diverse range of bis-heterocyclic spirocycles. acs.org Similarly, catalytic arylboration of spirocyclic cyclobutenes has been developed to create highly substituted spiro[3.n]alkanes. nih.gov The insights gained from studying these reactions on model spirocyclic systems can then be applied to more complex synthetic targets.
Biocatalysis has also emerged as a powerful tool for the synthesis of chiral spirocycles. mdpi.com Enzymes can catalyze dearomative spirocyclization reactions with high enantioselectivity, providing access to complex three-dimensional structures from readily available aromatic starting materials. mdpi.com
Exploration as Structural Motifs for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common set of starting materials. cam.ac.uk
The unique three-dimensional shape of this compound and other spirocycles makes them attractive motifs for DOS. cam.ac.uk By systematically modifying the substituents on the spirocyclic core, it is possible to generate a large library of diverse compounds. This approach allows for the exploration of new areas of chemical space and increases the probability of discovering molecules with novel biological activities. The use of spirocyclic scaffolds in DOS can lead to the identification of new drug candidates and chemical probes for studying biological processes. cam.ac.uk
Q & A
What synthetic strategies are recommended for the preparation of {6-Oxaspiro[3.4]octan-7-yl}methanol?
Level: Basic
Methodological Answer:
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions or functional group transformations. For example, the compound may be derived from intermediates such as 2-{6-oxaspiro[3.4]octan-7-yl}ethane-1-sulfonyl chloride (a derivative mentioned in building block catalogs) through reduction or substitution reactions . Key steps include:
- Ring-closing metathesis to form the spirocyclic ether moiety.
- Hydroxymethylation of preformed spiro scaffolds using protecting group strategies to avoid side reactions.
- Purification via column chromatography or recrystallization, validated by NMR and LC-MS to confirm structural integrity .
How can researchers characterize the structural and physicochemical properties of this compound?
Level: Basic
Methodological Answer:
Characterization should combine spectroscopic and computational methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the spirocyclic structure and hydroxymethyl group placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated in impurity profiling of structurally similar spiro compounds .
- X-ray Crystallography : If crystalline, this resolves bond angles and spatial arrangement, critical for understanding reactivity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, especially for applications requiring high-temperature conditions .
What advanced analytical techniques are suitable for detecting and quantifying impurities in this compound?
Level: Advanced
Methodological Answer:
Impurity profiling requires hyphenated techniques:
- LC-MS/MS : For trace-level detection of byproducts (e.g., sulfonyl chloride derivatives or oxidation products) .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products. For example, mass fragments (e.g., m/z 392 or 423 in related spiro compounds) help identify degradation pathways .
- Chiral HPLC : If stereoisomers are present, resolve enantiomers using chiral stationary phases .
How does the spirocyclic structure of this compound influence its reactivity in drug discovery?
Level: Advanced
Methodological Answer:
The spirocyclic scaffold confers conformational rigidity , which can enhance binding selectivity in biological targets. For instance:
- Biological Activity : Spiro compounds are used in kinase inhibitors (e.g., Apalutamide impurities) due to their ability to occupy hydrophobic pockets in proteins .
- Metabolic Stability : The ether linkage in the spiro ring may reduce oxidative metabolism, as seen in similar compounds with extended half-lives .
- Derivatization Potential : The hydroxymethyl group allows conjugation (e.g., esterification or sulfonation) for prodrug development .
What are the stability challenges associated with this compound under experimental conditions?
Level: Advanced
Methodological Answer:
Stability depends on environmental factors:
- pH Sensitivity : The ether linkage may hydrolyze under strongly acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 1–3 months) .
- Light Exposure : UV-vis spectroscopy can detect photooxidation products; store samples in amber glass under inert gas.
- Thermal Decomposition : TGA-DSC coupled with FTIR identifies volatile degradation byproducts .
What role does this compound play in the development of PROTACs or ADC therapeutics?
Level: Advanced
Methodological Answer:
The compound’s hydroxymethyl group serves as a linker anchor in bioconjugation:
- PROTACs : Conjugate the spiro scaffold to E3 ligase ligands (e.g., thalidomide analogs) and target-binding motifs via click chemistry.
- Antibody-Drug Conjugates (ADCs) : Use sulfonate esters or carbonate linkages to attach cytotoxic payloads, ensuring controlled release .
- Validation : Assess linker stability in plasma using LC-MS and cell-based assays to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
